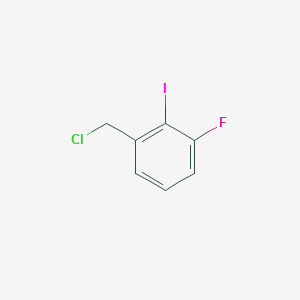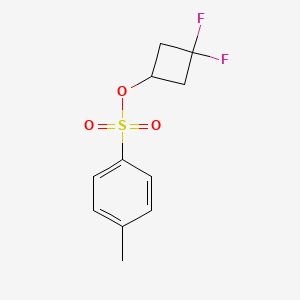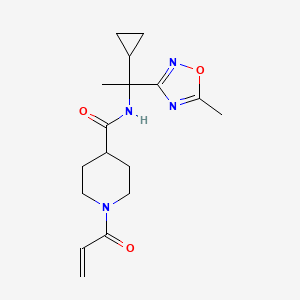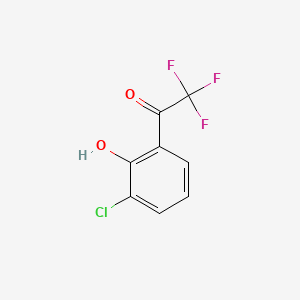
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is an aromatic ketone with significant applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it a versatile building block in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C . Another method includes the reaction of 2-chlorophenol with trifluoroacetic anhydride under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-hydroxybenzoic acid, while reduction of the carbonyl group can produce 1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, influencing their activity and function. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the trifluoromethyl group.
2-Chloro-3’-hydroxyacetophenone: Similar structure with a hydroxyl group at a different position.
1-(3-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various applications, particularly in drug design and development.
Propiedades
Fórmula molecular |
C8H4ClF3O2 |
|---|---|
Peso molecular |
224.56 g/mol |
Nombre IUPAC |
1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |
Clave InChI |
FMSZDJSNIXDFEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


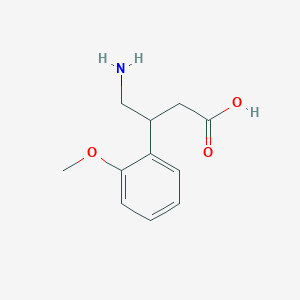
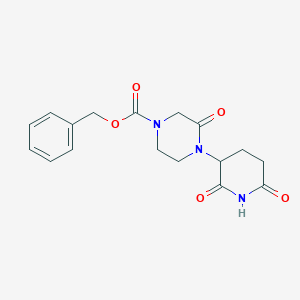
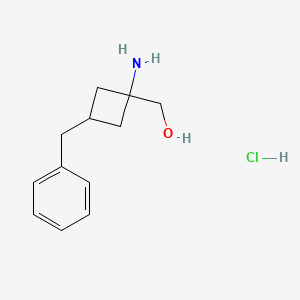
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)
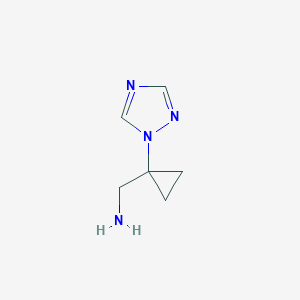
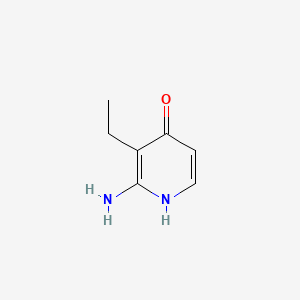
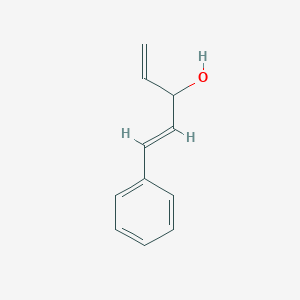

![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
